2,2,2-trifluoroethyl N-[2-(thiophen-2-yl)ethyl]carbamate
Overview
Description
2,2,2-trifluoroethyl N-[2-(thiophen-2-yl)ethyl]carbamate is a chemical compound with the molecular formula C10H10F3NO2S It is known for its unique structure, which includes a trifluoroethyl group and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoroethyl N-[2-(thiophen-2-yl)ethyl]carbamate typically involves the reaction of 2,2,2-trifluoroethanol with a suitable isocyanate derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate product. Common reagents used in this synthesis include catalysts such as DMAP (4-dimethylaminopyridine) and solvents like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing waste and energy consumption. The specific details of industrial production methods are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions
2,2,2-trifluoroethyl N-[2-(thiophen-2-yl)ethyl]carbamate undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The trifluoroethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
2,2,2-trifluoroethyl N-[2-(thiophen-2-yl)ethyl]carbamate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoroethyl N-[2-(thiophen-2-yl)ethyl]carbamate involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The thiophene ring may participate in π-π interactions with aromatic residues in proteins, influencing the compound’s binding affinity and activity.
Comparison with Similar Compounds
Similar Compounds
2,2,2-trifluoroethyl N-(phenyl)carbamate: Similar structure but with a phenyl ring instead of a thiophene ring.
2,2,2-trifluoroethyl N-(pyridyl)carbamate: Contains a pyridine ring, offering different electronic properties.
2,2,2-trifluoroethyl N-(benzyl)carbamate: Features a benzyl group, affecting its reactivity and applications.
Uniqueness
2,2,2-trifluoroethyl N-[2-(thiophen-2-yl)ethyl]carbamate is unique due to the presence of both a trifluoroethyl group and a thiophene ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
2,2,2-trifluoroethyl N-(2-thiophen-2-ylethyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO2S/c10-9(11,12)6-15-8(14)13-4-3-7-2-1-5-16-7/h1-2,5H,3-4,6H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFJDABDQEZTANB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CCNC(=O)OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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